Home > Products > Screening Compounds P147470 > 3-methyl-3H-purine-2,6-diamine
3-methyl-3H-purine-2,6-diamine - 804426-08-2

3-methyl-3H-purine-2,6-diamine

Catalog Number: EVT-13248334
CAS Number: 804426-08-2
Molecular Formula: C6H8N6
Molecular Weight: 164.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Methyl-3H-purine-2,6-diamine is a purine derivative that exhibits significant biological activity, particularly in the field of medicinal chemistry. This compound is classified as a 2,6-diaminopurine, characterized by the presence of two amino groups at the 2 and 6 positions of the purine ring, along with a methyl group at the 3 position. Its structural features contribute to its role as an important pharmacophore in various therapeutic applications, especially in cancer treatment due to its ability to act as an inhibitor of key enzymes involved in cell proliferation.

Source and Classification

3-Methyl-3H-purine-2,6-diamine is derived from natural purines and can be synthesized through various chemical methods. It falls under the classification of purine derivatives, which are widely recognized for their roles in biochemistry, including DNA and RNA structure as well as energy metabolism through adenosine triphosphate (ATP). The compound is particularly noted for its potential as an antitumor agent, acting on pathways critical for cancer cell survival and proliferation.

Synthesis Analysis

Methods

The synthesis of 3-methyl-3H-purine-2,6-diamine typically involves several steps:

  1. Starting Materials: The synthesis often begins with 2,6-dichloropurine or other related intermediates.
  2. Nucleophilic Substitution: The introduction of amino groups can be achieved through nucleophilic substitution reactions using suitable amines. For example, reactions with aniline derivatives have been explored to yield various substituted purines .
  3. Alkylation: The methyl group can be introduced via alkylation reactions under basic conditions, often employing alkyl halides and solvents like dimethylformamide (DMF) at controlled temperatures .

Technical Details

The synthetic routes may involve microwave-assisted techniques to enhance yields and reduce reaction times. For instance, using microwave irradiation can facilitate the substitution at less reactive sites on the purine ring, leading to higher efficiency in product formation .

Molecular Structure Analysis

Structure

The molecular structure of 3-methyl-3H-purine-2,6-diamine consists of a purine base framework with specific substitutions:

  • Purine Ring: A bicyclic structure containing fused imidazole and pyrimidine rings.
  • Substituents: Amino groups at positions 2 and 6 and a methyl group at position 3.

Data

The molecular formula is C6H8N4C_6H_8N_4, with a molecular weight of approximately 168.16 g/mol. The compound exhibits characteristic spectral features in nuclear magnetic resonance (NMR) spectroscopy that confirm the presence of these functional groups .

Chemical Reactions Analysis

Reactions

3-Methyl-3H-purine-2,6-diamine participates in various chemical reactions typical of purines:

  • Nucleophilic Substitution: The amino groups can engage in further reactions with electrophiles.
  • Methylation: The methyl group can be modified or replaced under certain conditions.

Technical Details

The reactivity of this compound largely depends on the electronic environment created by the amino substituents, which can enhance nucleophilicity and influence reaction pathways .

Mechanism of Action

Process

The mechanism by which 3-methyl-3H-purine-2,6-diamine exerts its biological effects primarily involves inhibition of specific kinases involved in cell cycle regulation. For example:

  • Aurora Kinases Inhibition: This compound has been shown to interfere with Aurora kinases, which are crucial for proper mitotic spindle function during cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Data

Experimental studies indicate that compounds related to 3-methyl-3H-purine-2,6-diamine demonstrate significant potency against cancer cell lines, correlating with their structural features that facilitate interaction with target enzymes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Melting Point: Reported melting points range from approximately 100 °C to 170 °C depending on specific derivatives .

Chemical Properties

  • Solubility: Generally soluble in polar solvents such as water and methanol but may vary based on substitutions.
  • Stability: Stability can be influenced by pH and temperature; thus, careful handling is required during synthesis and storage.
Applications

Scientific Uses

3-Methyl-3H-purine-2,6-diamine has several notable applications:

  1. Antitumor Agent: It is being investigated for its potential use in treating various cancers due to its ability to inhibit critical kinases involved in tumor growth.
  2. Research Tool: Its unique structural properties make it valuable for studying enzyme mechanisms and cellular processes related to nucleic acid metabolism.
  3. Pharmaceutical Development: Ongoing research aims to optimize its efficacy and reduce side effects for therapeutic applications in oncology .
Introduction to 3-Methyl-3H-Purine-2,6-Diamine in Biomedical Research

Role of Purine Derivatives in Cellular Signaling and Oncogenesis

Purine derivatives constitute a cornerstone of molecular oncology, with their intricate involvement in DNA synthesis, repair mechanisms, and cell cycle regulation underpinning their therapeutic significance. The 3-methyl-3H-purine-2,6-diamine scaffold emerges as a structurally optimized purine variant demonstrating dual functionality in cancer biology: it impedes DNA replication in malignant cells while simultaneously modulating key signaling pathways that drive oncogenesis [1]. This bifunctional capability positions it advantageously within the landscape of molecularly targeted cancer therapies.

The methyl group at the N3 position confers distinctive steric and electronic properties that enhance the molecule's interactions with enzymatic targets involved in nucleotide metabolism. Specifically, the methyl substitution stabilizes binding to DNA polymerase active sites and disrupts the activity of kinases overexpressed in tumor microenvironments [1] [3]. This molecular interference manifests as cell cycle arrest at G1/S and G2/M checkpoints, effectively halting the proliferation of diverse cancer cell lines, including those resistant to conventional antimetabolites.

Table 1: Anticancer Mechanisms of Purine Derivatives

Structural FeaturePrimary Molecular TargetDownstream Cellular Effect
2,6-Diaminopurine coreDNA polymerase/DNA repair complexesInhibition of DNA synthesis and repair fidelity
N3-Methyl substitutionCyclin-dependent kinases (CDKs)G1/S and G2/M cell cycle arrest
C6 Amino groupPurine nucleotide phosphorylasePurine salvage pathway disruption
Planar ring systemChromatin remodeling complexesEpigenetic modulation of oncogene expression

Cancer stem cell (CSC) theory further illuminates the therapeutic value of such compounds, as 3-methyl-3H-purine-2,6-diamine derivatives demonstrate capacity to target these treatment-resistant cell populations through epigenetic modulation. By inhibiting histone-modifying enzymes and DNA methyltransferases, these compounds can reverse the aberrant epigenetic signatures that maintain CSC pluripotency and self-renewal capacity [1]. This epigenetic reprogramming effect synergizes with their cytotoxic actions against bulk tumor cells, addressing the heterogeneous nature of malignant tumors and potentially overcoming therapeutic resistance mechanisms.

Structural and Functional Distinctiveness Among Substituted Purines

The biochemical efficacy of 3-methyl-3H-purine-2,6-diamine stems from strategic structural modifications that optimize target engagement while minimizing off-target effects. Position-specific substitutions create a unique pharmacophore profile distinct from classical purine analogs. The methyl group at N3 induces a pronounced electron-donating effect that enhances nucleophilic attack resistance while promoting π-stacking interactions with aromatic residues in enzyme binding pockets [4] [6]. This electronic perturbation significantly alters the molecule's binding kinetics compared to unmethylated analogs.

Comparative studies of purine ring substitutions reveal that the C2 and C6 positions function as critical determinants of target specificity. The 2,6-diamine configuration in 3-methyl-3H-purine-2,6-diamine enables formation of multiple hydrogen bonds with complementary residues in kinase ATP-binding sites, conferring enhanced selectivity for CDK isoforms over closely related kinases [6]. This binding precision translates to reduced off-target effects in cellular models, addressing a significant limitation of first-generation purine-based therapeutics. The introduction of polar groups at C6, as evidenced by fragment-centric topographic mapping of CDK2, enhances binding affinity by occupying previously unexploited polar regions of the ATP-binding pocket [4].

Table 2: Impact of Purine Substitutions on CDK2 Inhibition

C6 SubstituentCDK2 IC₅₀ (μM)Selectivity Ratio (CDK2/CDK4)Cellular Activity (TNBC)
Phenyl (5a)0.31 ± 0.018.7Moderate
Naphthyl (5b)>5.0<1.0Inactive
Pyrrole-2-yl (5c)1.92 ± 0.153.2Weak
4-Benzo[d][1,3]dioxole (5d)>5.0<1.0Inactive
Benzylamino (11c)0.11 ± 0.0112.5Potent
Sulfonamide (11l)0.019 ± 0.002>100Highly Potent

Molecular dynamics simulations of 3-methyl-3H-purine-2,6-diamine derivatives complexed with CDK2 reveal stable binding conformations characterized by: (1) hydrogen bonding between the C2 amino group and Leu83 backbone carbonyl; (2) hydrophobic interactions between the N3-methyl group and Ile10 side chain; and (3) π-π stacking of the purine core with Phe82 [6]. This tripartite binding mode results in residence times approximately 3-fold longer than those observed with roscovitine, explaining the enhanced antiproliferative effects observed in triple-negative breast cancer (TNBC) models. The structural plasticity afforded by modifications at C6 enables optimization for specific cancer types, with sulfonamide derivatives exhibiting particularly potent activity against TNBC cell lines that often demonstrate resistance to CDK4/6 inhibitors [4] [6].

Historical Evolution of Purine-Based Therapeutics in Oncology

The development trajectory of purine-based anticancer agents represents a paradigm shift from non-specific cytotoxic agents toward precision-targeted therapeutics. The inaugural generation of purine therapeutics emerged from serendipitous discoveries of natural product nucleosides, exemplified by mercaptopurine (1950s) and thioguanine, which functioned primarily as DNA synthesis antimetabolites [3]. These foundational compounds established the purine scaffold as a viable chemotherapeutic platform but suffered from significant hematological toxicity due to their lack of tumor selectivity.

The second wave of innovation arrived with targeted kinase inhibitors, epitomized by olomoucine (1990s) and its optimized derivative roscovitine. These compounds demonstrated improved selectivity for cyclin-dependent kinases through strategic substitutions at the C2 and C6 positions, but still exhibited polypharmacology across multiple CDK family members [6]. The structural refinement process accelerated with the application of crystallography and computational modeling, revealing previously unexploited regions within kinase ATP-binding pockets that could be targeted through specific purine modifications.

Table 3: Evolution of Purine-Based Anticancer Agents

GenerationTime PeriodRepresentative AgentsPrimary MechanismTherapeutic Limitation
1st1950s-1980sMercaptopurine, ThioguaninePurine antimetabolitesBroad cytotoxicity
2nd1990s-2010sOlomoucine, RoscovitinePan-CDK inhibitionLimited selectivity
3rd2010s-presentAbemaciclib, Compound 11lCDK4/6 or CDK2 selective inhibitionResistance in Rb-deficient tumors
EmergingPresent-future3-Methyl-3H-purine-2,6-diamine derivativesCDK2-selective inhibition with epigenetic modulationAddressing tumor heterogeneity

Contemporary research has focused on circumventing acquired resistance to CDK4/6 inhibitors, particularly in Rb-deficient malignancies. This challenge has propelled 3-methyl-3H-purine-2,6-diamine derivatives to the forefront of oncological discovery due to their efficacy against CDK2-mediated resistance pathways [4]. Modern synthetic approaches enable precise functionalization of the purine core, with structure-activity relationship (SAR) studies demonstrating that N3 alkylation combined with C6 polar substituents yields compounds with optimal CDK2 selectivity profiles. Compound 11l, featuring a C6 sulfonamide group, exemplifies this evolution with CDK2 inhibition at nanomolar concentrations (IC₅₀ = 19 nM) and >100-fold selectivity over CDK4 and CDK6 [6].

The integration of epigenetic targeting represents the latest frontier in purine therapeutic development. The 3-methyl-3H-purine-2,6-diamine scaffold shows promise in modulating EZH2 phosphorylation states – a critical post-translational modification that regulates the oncogenic activity of this histone methyltransferase in TNBC [1] [6]. This dual capacity to inhibit cell cycle progression while simultaneously reprogramming the cancer epigenome establishes a new paradigm in targeted cancer therapy, addressing both genetic and epigenetic drivers of oncogenesis. The historical progression from broad antimetabolites to precision epigenetic modulators illustrates how strategic structural refinements of the purine core continue to expand the therapeutic landscape in oncology.

Properties

CAS Number

804426-08-2

Product Name

3-methyl-3H-purine-2,6-diamine

IUPAC Name

2-imino-3-methyl-7H-purin-6-amine

Molecular Formula

C6H8N6

Molecular Weight

164.17 g/mol

InChI

InChI=1S/C6H8N6/c1-12-5-3(9-2-10-5)4(7)11-6(12)8/h2H,1H3,(H,9,10)(H3,7,8,11)

InChI Key

QPSZUZITXFUFGD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC1=N)N)NC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.